molecular formula C11H13N3OS B045089 5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine CAS No. 119869-04-4

5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine

Cat. No. B045089
M. Wt: 235.31 g/mol
InChI Key: MZBSWNVTBJDHRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the cyclization of thiosemicarbazides or thiohydrazides in the presence of various reagents. For instance, the reaction of 5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine and 4-(methylsulfanyl)benzaldehyde has been demonstrated to yield structurally related compounds through specific intramolecular and intermolecular hydrogen bonding arrangements, leading to a planar structure in the final product (Hu et al., 2010).

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which significantly influences the compound's physical and chemical properties. X-ray diffraction studies and density functional theory (DFT) calculations are commonly employed to analyze the geometric and electronic structure of these compounds. These analyses reveal the planarity of the thiadiazole ring and the nature of substituents affecting the molecule's overall stability and reactivity (Dani et al., 2013).

Chemical Reactions and Properties

1,3,4-Thiadiazoles undergo various chemical reactions, including substitution, addition, and cyclization, influenced by the presence of functional groups. The reactivity of these compounds can be modified by substituents on the thiadiazole ring, leading to diverse chemical properties and potential applications in synthesis and drug design. For example, reactions involving the addition of amines or amides to the CN double bond of thiadiazole derivatives have been explored to produce compounds with different biological activities (Caram et al., 2003).

Scientific Research Applications

Pharmacological Potential of 1,3,4-Thiadiazole Derivatives

The compound 5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine falls under the class of 1,3,4-thiadiazole derivatives, known for their wide pharmacological applications. Research has established 1,3,4-thiadiazole and its derivatives as significant pharmacophores, demonstrating a broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral effects. The structural flexibility of 1,3,4-thiadiazole allows for extensive chemical modification, enhancing its interaction with various biological targets through hydrogen bonding, among other mechanisms. This makes it a crucial scaffold in medicinal chemistry for the development of new therapeutic agents with improved pharmacological profiles (Lelyukh, 2019).

Antimicrobial and Antitumor Activities

Specific studies on 1,3,4-thiadiazole derivatives have highlighted their role in addressing microbial resistance and tumor growth. The derivatives exhibit a broad range of antimicrobial activities, making them valuable in the fight against infectious diseases. Additionally, their antitumor properties are of significant interest in cancer research, providing a basis for the development of new anticancer drugs. The combination of the 1,3,4-thiadiazole core with various heterocycles has shown to produce a synergistic effect, enhancing their efficacy as biological agents. This synergy underscores the importance of 1,3,4-thiadiazole derivatives in drug discovery and development for multiple therapeutic areas (Alam, 2018).

Safety And Hazards

This involves detailing the potential risks associated with the compound, including toxicity, flammability, and environmental impact. It also includes safety precautions that should be taken when handling the compound.


Future Directions

This could involve potential applications of the compound, areas for further research, and predictions about how the compound’s use might evolve in the future.


properties

IUPAC Name

5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-7-3-4-9(8(2)5-7)15-6-10-13-14-11(12)16-10/h3-5H,6H2,1-2H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBSWNVTBJDHRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=NN=C(S2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350662
Record name 5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine

CAS RN

119869-04-4
Record name 5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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